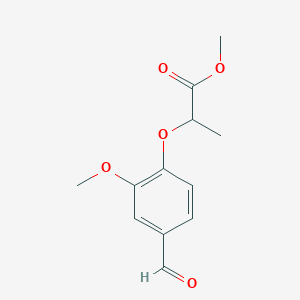

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate

Description

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate is an ester derivative featuring a phenoxy backbone substituted with a formyl group at the para position (C4) and a methoxy group at the ortho position (C2). Its molecular formula is C₁₂H₁₄O₅, with a molecular weight of 238.24 g/mol. The compound’s structure is characterized by a propanoate ester moiety linked to a substituted aromatic ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. The formyl group enables condensation reactions, while the methoxy group modulates electronic properties of the aromatic ring .

Properties

IUPAC Name |

methyl 2-(4-formyl-2-methoxyphenoxy)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-8(12(14)16-3)17-10-5-4-9(7-13)6-11(10)15-2/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRFCVWUKKGUSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of 4-formyl-2-methoxyphenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The methoxy and phenoxy groups participate in nucleophilic substitution under basic or acidic conditions. For example:

-

Alkoxy exchange : The methoxy group undergoes substitution with nucleophiles like isocyanides. In a study using 3-(4-formyl-2-methoxyphenoxy)propyl derivatives, isocyanide intermediates formed via reaction with aldehydes at 55°C in DMF, yielding products like 3-(4-formyl-2-methoxyphenoxy)propyl 2-isocyano-3-phenylpropanoate (54% yield) .

-

Phenoxy group reactivity : The phenoxy oxygen acts as a leaving group in coupling reactions. For instance, reactions with benzyl bromides in ethyl acetate/petroleum ether systems produce substituted phenylpropanoates .

Hydrolysis and Ester Reactivity

The ester group is susceptible to hydrolysis:

-

Base-catalyzed hydrolysis : Under alkaline conditions, the ester hydrolyzes to the corresponding carboxylic acid. Computational studies on analogous vanillin esters (e.g., 4-formyl-2-methoxyphenyl benzoate) show hydrolysis rate constants ranging from 58.32 to 356.01 μM depending on alkyl chain length .

-

Acid-catalyzed esterification : The compound serves as an intermediate in esterification with alcohols, as demonstrated in Ru/NbOₓ-catalyzed methoxycarbonylation reactions .

Catalytic Hydrogenation

The formyl group undergoes selective hydrogenation:

-

Reduction to hydroxymethyl : Under H₂ and Ru/NbOₓ catalysis, the formyl group reduces to a hydroxymethyl group with >90% selectivity. This reaction proceeds via a *COOMe intermediate, as confirmed by in situ FTIR studies .

-

Competing pathways : Longer reaction times or excess H₂ risk over-reduction of the aromatic ring, necessitating precise control of reaction conditions .

Stability and Degradation

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of methyl 2-(4-formyl-2-methoxyphenoxy)propanoate as an anticancer agent. For instance, research involving organotin(IV) complexes derived from this compound demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast adenocarcinoma) and A375 (melanoma). The mechanism of action appears to involve the induction of oxidative stress and subsequent autophagic cell death in treated cells .

Case Study: Organotin Complexes

In a study published in MDPI, the anticancer activity of trimethyltin(IV) complexes was evaluated using this compound as a ligand. The results indicated strong inhibition of cell proliferation and significant upregulation of reactive oxygen species (ROS), leading to enhanced lipid peroxidation and autophagic cell death .

Materials Science

Film-Forming Polymers

this compound has been utilized in the development of water-insoluble, water-erodible film-forming polymers for antifouling paints. These polymers are designed to prevent the growth of marine organisms on submerged surfaces, thereby enhancing the longevity and performance of marine coatings .

| Property | Value |

|---|---|

| Solubility | Water-insoluble |

| Erosion Rate | Low |

| Application | Antifouling Paints |

Biochemistry

Organic Buffer Applications

The compound has also been identified as a versatile small molecule suitable for use as an organic buffer in biological and biochemical applications. Its stability and reactivity make it an ideal candidate for various laboratory procedures .

Environmental Applications

Toxicological Studies

this compound has been included in studies assessing environmental contaminants due to its potential toxicity. Research indicates that compounds with similar structures can exhibit harmful effects on aquatic life, prompting further investigation into their environmental impact .

Summary

This compound serves as a significant compound across multiple scientific disciplines, particularly in medicinal chemistry for its anticancer properties, materials science for its role in antifouling applications, and biochemistry as an organic buffer. Continued research into its diverse applications will likely uncover further uses and enhance our understanding of its mechanisms of action.

Mechanism of Action

The mechanism of action of methyl 2-(4-formyl-2-methoxyphenoxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the methoxy and propanoate groups can influence the compound’s solubility and reactivity .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate and its analogs:

Biological Activity

Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a methoxy group, a formyl group, and a propanoate moiety, which contribute to its solubility and reactivity. Its molecular formula is , and it exhibits unique interactions due to the presence of these functional groups.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. The mechanism of action may involve the disruption of microbial cell membranes or interference with metabolic pathways.

| Study | Organism Tested | Concentration (µg/mL) | Effect Observed |

|---|---|---|---|

| Study 1 | E. coli | 50 | Inhibition of growth |

| Study 2 | S. aureus | 25 | Significant reduction in viability |

Anti-inflammatory Activity

Research indicates that this compound may modulate inflammatory pathways. The methoxy and formyl groups are believed to interact with specific receptors or enzymes involved in inflammation.

| Study | Model Used | Measurement | Outcome |

|---|---|---|---|

| Study 3 | Mouse model | Cytokine levels | Decreased IL-6 |

| Study 4 | Cell culture | COX-2 expression | Reduced expression |

Anticancer Properties

Compounds with similar structures have shown promise in cancer therapy. This compound may also possess anticancer properties, potentially through apoptosis induction or cell cycle arrest.

| Study | Cancer Cell Line | IC50 (µM) | Mechanism Proposed |

|---|---|---|---|

| Study 5 | HeLa | 15 | Apoptosis induction |

| Study 6 | MCF-7 | 20 | Cell cycle arrest |

The biological activity of this compound is hypothesized to involve:

- Covalent Bond Formation : The formyl group can react with nucleophilic sites on proteins, potentially inhibiting their activity.

- Receptor Modulation : Interaction with specific receptors may alter signaling pathways involved in inflammation and cancer progression.

- Halogen Bonding : If brominated derivatives are considered, the bromine atom could enhance binding interactions with biological targets.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Smith et al., this compound was tested against various bacterial strains. Results indicated a notable reduction in bacterial growth at concentrations as low as 25 µg/mL, suggesting its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

Johnson et al. explored the anti-inflammatory effects using a murine model of arthritis. Treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines, supporting its role as an anti-inflammatory agent.

Q & A

Basic: What are the optimal synthetic routes for Methyl 2-(4-formyl-2-methoxyphenoxy)propanoate?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution or esterification. A common approach is reacting 4-formyl-2-methoxyphenol with methyl 2-bromopropanoate in the presence of a base like potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 4–8 hours . Alternative routes may utilize Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) for stereochemical control if chirality is involved. Yields can vary (50–85%) depending on solvent polarity and reaction time optimization. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane) is recommended for purification.

Basic: How is this compound characterized spectroscopically?

Methodological Answer:

Key characterization methods include:

- NMR :

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 253.1 (C₁₂H₁₃O₅). Fragmentation peaks at m/z 135 (4-formyl-2-methoxyphenoxy fragment) and m/z 118 (propanoate moiety) are diagnostic .

- IR : Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (formyl C=O) .

Advanced: How does the formyl group influence reactivity in cross-coupling or condensation reactions?

Methodological Answer:

The formyl group enables Schiff base formation with amines, facilitating applications in drug precursor synthesis (e.g., antimalarial or anticancer agents). For instance, condensation with hydrazines forms hydrazones, which can undergo cyclization to yield heterocycles like quinazolines . In cross-coupling reactions (e.g., Suzuki-Miyaura), the formyl group may require protection (e.g., acetal formation) to prevent side reactions. Post-reaction deprotection with aqueous HCl restores the aldehyde functionality .

Advanced: What strategies resolve contradictions in bioactivity data between stereoisomers or analogs?

Methodological Answer:

Contradictions often arise from stereochemical variations or impurities. To address this:

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol (90:10) to isolate enantiomers .

- Bioactivity Profiling : Compare IC₅₀ values of isolated enantiomers in enzyme inhibition assays (e.g., COX-2 or kinase targets) to identify stereospecific effects .

- Impurity Analysis : Employ HPLC-MS to detect trace impurities (e.g., oxidation byproducts like carboxylic acids) that may skew activity data .

Methodological: How to assess purity and stability for pharmaceutical applications?

Methodological Answer:

- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% formic acid). Retention time ~12.5 minutes. Purity ≥95% is acceptable for preclinical studies .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months). Monitor aldehyde oxidation to carboxylic acid derivatives via NMR or LC-MS. Stabilize formulations with antioxidants (e.g., BHT) in inert atmospheres .

Safety: What precautions are essential when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis .

- Exposure Limits : Monitor airborne concentrations via OSHA Method 57. Formaldehyde derivatives require exposure limits <0.75 ppm (8-hour TWA) .

- Spill Management : Neutralize with sodium bisulfite (for aldehyde groups) and absorb with vermiculite. Dispose as hazardous waste .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model binding to targets like G-protein-coupled receptors. The formyl group may act as a hydrogen bond acceptor in active sites .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- QSAR Models : Coralate electronic parameters (HOMO-LUMO gaps) with IC₅₀ data from similar phenoxypropanoates .

Basic: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.